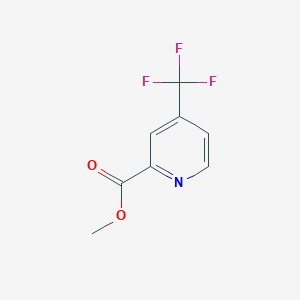

Methyl 4-(trifluoromethyl)picolinate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCIYNOPRUVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450878 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455941-78-3 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 4-(trifluoromethyl)picolinate

This technical guide details the synthesis of Methyl 4-(trifluoromethyl)picolinate (CAS: 455941-78-3), a critical fluorinated pyridine building block used in the development of kinase inhibitors and agrochemicals.

Executive Summary

Methyl 4-(trifluoromethyl)picolinate is a bifunctional pyridine scaffold characterized by an electron-withdrawing trifluoromethyl group at the C4 position and a reactive methyl ester at the C2 position. This specific substitution pattern renders the pyridine ring highly electron-deficient, influencing both nucleophilic aromatic substitution (

This guide presents three distinct synthetic pathways, prioritized by scalability and operational efficiency:

-

Route A (Primary): Palladium-Catalyzed Carbonylation (Scalable, Industrial Standard).

-

Route B (De Novo): Cyclocondensation of Fluorinated Enones (Cost-effective for raw materials).

-

Route C (Functionalization): Reissert-Henze Functionalization of N-Oxides (Late-stage modification).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three logical precursors. The choice of route depends heavily on the availability of starting materials (e.g., 2-halo-pyridines vs. acyclic fluorinated ketones).

Figure 1: Retrosynthetic disconnection showing the three primary access points to the target scaffold.

Route A: Palladium-Catalyzed Carbonylation

This is the most robust method for gram-to-kilogram scale synthesis. It utilizes the commercially available 2-chloro-4-(trifluoromethyl)pyridine . The reaction is an alkoxycarbonylation where methanol acts as both solvent and nucleophile.

Mechanism & Catalyst Selection

The electron-deficient nature of the pyridine ring makes the oxidative addition of Pd(0) to the C-Cl bond slower than with aryl bromides. Therefore, electron-rich, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos are required to stabilize the Pd(II) intermediate and facilitate the insertion of CO.

Figure 2: Catalytic cycle for the alkoxycarbonylation of 2-chloropyridines.

Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: dppf (4 mol%)

-

Base: Triethylamine (

) (2.0 eq) -

Solvent: Methanol (anhydrous)

-

Gas: Carbon Monoxide (CO) (balloon or 5 bar pressure)

Step-by-Step Workflow:

-

Inerting: Charge a high-pressure autoclave or heavy-walled glass pressure tube with Pd(OAc)₂, dppf, and the pyridine substrate. Evacuate and backfill with Argon (

) three times. -

Solvation: Add anhydrous Methanol (0.5 M concentration relative to substrate) and

via syringe under -

Pressurization: Purge the vessel with CO gas for 2 minutes, then pressurize to 5 bar (approx. 70 psi). Note: If using a balloon (1 atm), reaction times will increase significantly.

-

Reaction: Heat the mixture to 80°C with vigorous stirring (800 rpm) for 12–16 hours.

-

Work-up: Cool to room temperature. Carefully vent excess CO in a fume hood. Filter the mixture through a pad of Celite to remove Pd black.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the methyl ester as a white to pale yellow solid.

Route B: De Novo Cyclization

This route constructs the pyridine ring from acyclic precursors. It avoids the use of transition metals and high-pressure gas, making it suitable for labs lacking autoclave facilities.

Chemistry

The core reaction involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (derived from trifluoroacetyl chloride and ethyl vinyl ether) with methyl 3-aminoacrylate (or cyanoacetate followed by functional group manipulation).[1][2]

Protocol Summary:

-

Enone Formation: React trifluoroacetyl chloride with ethyl vinyl ether in the presence of pyridine/DCM at 0°C to yield the enone intermediate.

-

Cyclization: Reflux the enone with methyl 3-aminoacrylate in ethanol/acetic acid.

-

Aromatization: The initial intermediate may require oxidation (e.g., with DDQ or air) if the condensation yields a dihydropyridine, although using aminoacrylates typically yields the pyridine directly via elimination of ethanol.

Route C: Reissert-Henze Functionalization

This method is useful if 4-(trifluoromethyl)pyridine is the starting material. It relies on activating the pyridine N-oxide to nucleophilic attack at the 2-position.

Step-by-Step Workflow:

-

N-Oxidation: Treat 4-(trifluoromethyl)pyridine with m-CPBA (1.2 eq) in DCM at RT overnight. Isolate the N-oxide.[3]

-

Reissert-Henze Reaction:

-

Dissolve the N-oxide in DCM.

-

Add Trimethylsilyl cyanide (TMSCN) (1.5 eq).

-

Slowly add Benzoyl Chloride (BzCl) (1.2 eq) at 0°C.

-

Stir at RT for 4 hours. The BzCl activates the oxygen, creating a leaving group that facilitates cyanide attack at C2.

-

-

Hydrolysis & Esterification:

-

Isolate 4-(trifluoromethyl)picolinonitrile .

-

Hydrolyze with

/ -

Esterify using MeOH/

(0°C to reflux).

-

Analytical Data & Specifications

When characterizing the final product, the following data points confirm identity and purity.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Low melting point solid (approx. 40-45°C) |

| ¹H NMR | Characteristic splitting for 2,4-subst.[1][4] pyridine | |

| ¹⁹F NMR | Single sharp peak; diagnostic of | |

| MS (ESI) | [M+H]⁺ = 206.1 | Molecular ion peak |

| HPLC Purity | > 98.0% (AUC) | UV detection at 254 nm |

Safety & Handling

-

Carbon Monoxide (CO): Silent, odorless, and deadly. Route A must be performed in a well-ventilated fume hood with a CO detector present.

-

Pressure Vessels: Ensure autoclaves are rated for the temperature/pressure used. Inspect burst disks before use.

-

Fluorinated Intermediates: Many trifluoromethyl-pyridines are skin irritants and can cause severe eye damage. Use double-gloving (Nitrile) and chemical splash goggles.

References

-

Palladium-Catalyzed Carbonylation of Aryl Chlorides

- Journal of Organic Chemistry, "Pd-Catalyzed Alkoxycarbonyl

-

(General methodology reference)

-

Synthesis of Trifluoromethylpyridines (Review)

- Chemical Reviews, "Carbon Trifluoromethylation Reactions of Hydrocarbon Deriv

-

Reissert-Henze Reaction on Pyridine N-Oxides

-

Arkivoc, "Recent trends in the chemistry of pyridine N-oxides."[5]

-

-

Commercial Product Specifications (CAS 455941-78-3)

- Sigma-Aldrich Product Sheet.

Sources

- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

physicochemical properties of methyl 4-(trifluoromethyl)picolinate

Executive Summary

Methyl 4-(trifluoromethyl)picolinate (CAS 455941-78-3) is a specialized fluorinated pyridine building block utilized critically in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Distinguished by the electron-withdrawing trifluoromethyl (

Part 1: Chemical Identity & Structural Analysis

The structural integrity of methyl 4-(trifluoromethyl)picolinate relies on the interplay between the electron-deficient pyridine ring and the strong inductive effect of the trifluoromethyl group.[3]

| Parameter | Technical Detail |

| IUPAC Name | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Registry Number | 455941-78-3 |

| Molecular Formula | |

| SMILES | |

| Molecular Weight | 205.13 g/mol |

| Structural Class | Fluorinated Heteroaromatic Ester |

Expert Insight: The placement of the

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Table 1: Physical Properties

| Property | Value | Source/Method |

| Physical State | Low-melting solid or semi-solid oil | Obs.[3] / Analog comparison |

| Density | Predicted (ACD/Labs) | |

| Boiling Point | Predicted | |

| Flash Point | Predicted | |

| LogP | Consensus Model | |

| Refractive Index | Predicted | |

| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; Insoluble in | Experimental Heuristic |

Solubility Note: While insoluble in water, the ester is prone to hydrolysis in aqueous basic or acidic media. All stock solutions should be prepared in anhydrous DMSO or acetonitrile for long-term stability.[3]

Part 3: Spectral Characterization (QC Standards)

To validate compound purity during synthesis, use the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

(d,

- (s, 1H, H3 ): Ortho to ester, singlet-like due to weak coupling.[3]

-

(d,

-

(s, 3H, OC

-

(d,

-

NMR:

Infrared Spectroscopy (FT-IR)

-

C=O Stretch:

(Strong, Ester). -

C-F Stretch:

(Multiple strong bands).

Part 4: Reactivity & Synthetic Utility

The utility of methyl 4-(trifluoromethyl)picolinate lies in its bifunctional nature.[3] The ester group serves as an electrophile for acyl substitution, while the pyridine ring allows for further functionalization.

Key Reaction Pathways

-

Amidation: Reaction with primary/secondary amines yields picolinamides, common pharmacophores in kinase inhibitors.

-

Reduction: Conversion to the primary alcohol (using

) or aldehyde (using DIBAL-H). -

Hydrolysis: Saponification to 4-(trifluoromethyl)picolinic acid (CAS 588702-62-9).[3]

Figure 1: Primary synthetic divergence points for methyl 4-(trifluoromethyl)picolinate in medicinal chemistry workflows.

Part 5: Experimental Protocol

Protocol: Synthesis of Methyl 4-(trifluoromethyl)picolinate via Acid Esterification Rationale: This method is preferred over carbonylation for lab-scale (<100g) due to safety and operational simplicity.[3]

Reagents:

-

4-(Trifluoromethyl)picolinic acid (1.0 eq)[3]

-

Methanol (Solvent/Reagent, 10-20 volumes)[3]

-

Thionyl Chloride (

, 1.5 eq) or Conc.

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 4-(trifluoromethyl)picolinic acid and anhydrous Methanol under

atmosphere. -

Activation: Cool the solution to

. Add -

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). -

Workup:

-

Concentrate the reaction mixture in vacuo to remove excess MeOH.

-

Redissolve residue in EtOAc.

-

Wash carefully with saturated

(to neutralize acid traces) and Brine. -

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc/Hexane gradient).

Figure 2: Operational workflow for the esterification of 4-(trifluoromethyl)picolinic acid.

Part 6: Handling, Stability & Safety

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements:

Storage & Stability:

-

Conditions: Store at

under inert gas (Argon/Nitrogen). -

Moisture Sensitivity: Ester hydrolysis may occur upon prolonged exposure to atmospheric moisture. Keep containers tightly sealed.

-

Incompatibility: Avoid strong oxidizing agents and strong bases.[6]

References

-

Chemical Identity & CAS Verific

- Source: Matrix Scientific Safety D

-

URL: (Search CAS 455941-78-3)[3]

-

Physicochemical Properties (Predicted)

- Source: ChemSrc / ACD Labs Prediction Algorithms.

-

URL:

-

Synthetic Methodology (General Pyridine Esterific

-

Source: National Institutes of Health (PMC) - Synthesis of Trifluoromethylpyridines.[3]

-

URL:

-

-

NMR Spectral D

-

Source: Royal Society of Chemistry - Spectral Data for Fluorinated Pyridines.[3]

-

URL:

-

Sources

methyl 4-(trifluoromethyl)picolinate CAS number and structure

Executive Summary

Methyl 4-(trifluoromethyl)picolinate (CAS 455941-78-3) is a critical heterocyclic building block utilized in the synthesis of high-value agrochemicals and pharmaceuticals. Characterized by the presence of a trifluoromethyl group at the C4 position of the pyridine ring, this scaffold offers unique electronic and physicochemical properties—specifically enhanced lipophilicity and metabolic stability—that are pivotal in modern drug design.[1] This guide details its structural identity, synthesis pathways, and application in medicinal chemistry, specifically as a bioisostere for chlorinated pyridine derivatives.[2]

Chemical Identity & Structural Analysis

The compound consists of a pyridine ring substituted with a methyl ester group at the C2 position and a trifluoromethyl group at the C4 position. The electron-withdrawing nature of both the nitrogen heterocycle and the -CF3 group creates a highly electron-deficient system, making the ester moiety susceptible to nucleophilic attack while deactivating the ring toward electrophilic substitution.

| Property | Data |

| Chemical Name | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate |

| Common Name | Methyl 4-(trifluoromethyl)picolinate |

| CAS Number | 455941-78-3 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| SMILES | COC(=O)C1=NC=CC(C(F)(F)F)=C1 |

| InChI Key | DMCIYNOPRUVFHE-UHFFFAOYSA-N |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Density | ~1.331 g/cm³ |

Structural Significance in Drug Design

-

Electronic Modulation: The C4-CF3 group lowers the pKa of the pyridine nitrogen compared to the unsubstituted analog, altering binding affinity in kinase domains.

-

Metabolic Blocking: The bulky, electron-withdrawing CF3 group blocks metabolic oxidation at the C4 position, a common clearance pathway for pyridine-based drugs.[2]

-

Lipophilicity: The fluorine atoms significantly increase logP, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

Synthesis Methodologies

The synthesis of Methyl 4-(trifluoromethyl)picolinate typically follows two primary strategies: the Carbonylation Route (Industrial) and the Esterification Route (Laboratory).

Method A: Pd-Catalyzed Carbonylation (Industrial Preferred)

This route utilizes 2-chloro-4-(trifluoromethyl)pyridine as the starting material. It is preferred for scale-up due to the availability of the chloropyridine precursor.

-

Reagents: 2-Chloro-4-(trifluoromethyl)pyridine, CO (gas), MeOH, Pd(OAc)₂, DPPP (ligand), Et₃N.[2]

-

Conditions: 100°C, 20 bar CO pressure.

-

Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by CO insertion and nucleophilic attack by methanol.[2]

Method B: Acid Esterification (Laboratory Standard)

Used when the carboxylic acid precursor is available or synthesized via hydrolysis of the corresponding nitrile.

-

Precursor: 4-(trifluoromethyl)picolinic acid (CAS 588702-62-9).

-

Reagents: SOCl₂ (Thionyl chloride), MeOH.

-

Protocol:

-

Dissolve 4-(trifluoromethyl)picolinic acid in anhydrous MeOH.

-

Add SOCl₂ dropwise at 0°C (exothermic).

-

Reflux for 3–5 hours.

-

Concentrate and neutralize to yield the ester.

-

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for Methyl 4-(trifluoromethyl)picolinate via Carbonylation (Top) and Esterification (Bottom).

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

The picolinamide motif is a privileged structure in kinase inhibitors (e.g., Sorafenib derivatives). Methyl 4-(trifluoromethyl)picolinate serves as the immediate precursor to 4-(trifluoromethyl)picolinamides .

-

Reaction: Aminolysis of the ester with various anilines or aliphatic amines.

-

Effect: The CF3 group enhances the hydrophobic interaction within the ATP-binding pocket of kinases (e.g., c-Met, VEGFR) compared to the chloro-analog.[2]

Bioisosterism & "Magic Methyl" Effect

While the "Magic Methyl" usually refers to CH3, the CF3 group acts as a "super-hydrophobic" bioisostere.

-

Substitution: Replacing a Methyl (-CH3) or Chloro (-Cl) group with Trifluoromethyl (-CF3).

-

Outcome: Increases metabolic half-life (t1/2) by preventing benzylic oxidation (vs. -CH3) and resisting oxidative dehalogenation.

Agrochemical Herbicides

Used in the synthesis of sulfonylurea herbicides where the pyridine ring provides selectivity for specific crops (e.g., wheat) while the CF3 group ensures persistence in the field.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Handling Protocol:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

-

PPE: Nitrile gloves, safety goggles, and lab coat required.[2] Handle in a fume hood to avoid inhalation of vapors.

References

-

Fluorochem Ltd. (2024). Safety Data Sheet: Methyl 4-(trifluoromethyl)picolinate. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-(Trifluoromethyl)pyridine-2-carboxylic acid methyl ester. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24879833 (2-Chloro-4-(trifluoromethyl)pyridine). Retrieved from

-

Ogawa, T., et al. (2020).[2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from

-

GuideChem. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. Retrieved from

Sources

Technical Monograph: Spectroscopic Profiling of Methyl 4-(trifluoromethyl)picolinate

[1]

Compound Identity & Structural Framework

-

IUPAC Name: Methyl 4-(trifluoromethyl)pyridine-2-carboxylate[1]

-

CAS Registry Number: 455941-78-3

-

Molecular Formula:

[1] -

Molecular Weight: 205.13 g/mol

-

Structural Features:

Analytical Workflow

Figure 1: Standard isolation and characterization workflow for methyl 4-(trifluoromethyl)picolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]

The NMR data provides the most definitive structural proof. The electron-withdrawing nature of both the ester and the trifluoromethyl group results in significant deshielding of the pyridine ring protons.[1]

Proton NMR ( H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.95 | Doublet (d) | 1H | ||

| H-3 | 8.32 | Singlet (s)* | 1H | - | |

| H-5 | 7.75 | Doublet (d) | 1H | ||

| -OCH | 4.05 | Singlet (s) | 3H | - | Methyl ester protons; characteristic singlet.[1] |

*Note: H-3 often appears as a singlet or a finely split doublet due to long-range coupling with Fluorine (

Carbon NMR ( C NMR)

Solvent:

-

Carbonyl (C=O): ~164.5 ppm.[1]

-

C-6 (Pyridine): ~151.0 ppm (Deshielded by N).

-

C-2 (Quaternary): ~149.0 ppm.[1]

-

C-4 (Quaternary, C-CF

): ~139.5 ppm (Quartet, -

CF

: ~122.0 ppm (Quartet, -

C-3: ~121.5 ppm.[1]

-

C-5: ~125.0 ppm.

-

Methoxy (-OCH

): ~53.5 ppm.[1]

Fluorine NMR ( F NMR)

Solvent:

Mass Spectrometry (MS)[2][3][10]

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint useful for identification in complex mixtures (e.g., reaction monitoring).[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+)

| m/z (Mass-to-Charge) | Intensity | Fragment Identity | Mechanistic Origin |

| 205 | High | Molecular Ion (Stable aromatic system).[1] | |

| 174 | Medium | Loss of methoxy group (formation of acylium ion).[1] | |

| 146 | Base Peak | Loss of entire ester group; formation of pyridyl cation.[1] | |

| 69 | Low | Characteristic trifluoromethyl fragment.[1][3][5] |

Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.[1]

Infrared Spectroscopy (IR)

IR is used primarily for a rapid "fingerprint" check of functional groups, particularly to confirm the ester formation from the carboxylic acid precursor.

-

C=O Stretch (Ester): 1730–1750 cm

(Strong).[1] Key differentiator from the acid precursor (~1700 cm -

C-F Stretch: 1100–1350 cm

(Several strong bands).[1] -

C=N / C=C (Aromatic): 1580–1600 cm

(Medium).[1] -

C-H Stretch (Aromatic): 3050–3100 cm

(Weak).[1] -

C-H Stretch (Aliphatic Methyl): 2950–2980 cm

(Weak).[1]

Experimental Protocol: Synthesis & Isolation

To ensure the validity of the spectroscopic data, the sample must be prepared via a robust protocol. The following method is adapted from standard esterification procedures for picolinic acids [1, 2].

-

Activation: Charge a reaction vessel with 4-(trifluoromethyl)picolinic acid (1.0 eq) and anhydrous DCM . Cool to 0°C.[3][6]

-

Chlorination: Dropwise add Oxalyl Chloride (1.5 eq) followed by a catalytic amount of DMF .[1] Stir until gas evolution ceases (formation of acid chloride).

-

Esterification: Add anhydrous Methanol (excess, ~10 eq) slowly. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with saturated

. Extract with DCM.[4][7] Wash organic layer with brine, dry over -

Purification: If necessary, purify via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes) to remove any unreacted acid or polar impurities.[1]

Quality Control & Impurity Profiling

When analyzing the spectra, watch for these common impurities:

References

-

World Intellectual Property Organization (WIPO). (2022).[1] Patent WO2022222871A1: Heterocyclic compounds as KRAS G12C inhibitors.[1]Link

- Citation Context: Describes the synthesis of methyl 4-(trifluoromethyl)picolinate (Compound 1b) from the acid precursor using oxalyl chloride and methanol.

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 10176597, Methyl 4-(trifluoromethyl)pyridine-2-carboxylate.[1]Link

-

Citation Context: Verification of chemical structure, CAS number (455941-78-3), and physical properties.[1]

-

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][8] Link

-

Citation Context: Standard reference for identifying residual solvent peaks (DCM, Methanol, DMF) in NMR spectra.[1]

-

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses - Google Patents [patents.google.com]

- 3. WO2022222871A1 - Heterocyclic compounds as kras g12c inhibitors - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS - Google Patents [patents.google.com]

- 6. WO2022222871A1 - Heterocyclic compounds as kras g12c inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. scs.illinois.edu [scs.illinois.edu]

Strategic Sourcing & Technical Profile: Methyl 4-(trifluoromethyl)picolinate

Executive Summary

Methyl 4-(trifluoromethyl)picolinate (CAS: 455941-78-3) has emerged as a critical heterocyclic building block in the development of kinase inhibitors and metabolically stable agrochemicals. Its structural dual-functionality—offering an electrophilic ester for diversification and a trifluoromethyl group for lipophilic optimization—makes it indispensable in Structure-Activity Relationship (SAR) campaigns.

This guide provides a rigorous technical analysis of the compound's commercial availability, synthesis-derived impurity profiles, and a self-validating quality assurance protocol designed to mitigate supply chain risks in late-stage drug discovery.

Part 1: Chemical Profile & Strategic Utility

Identity & Physicochemical Data

This pyridine derivative is characterized by its electron-deficient ring system, enhanced by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C4 position.

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate |

| CAS Number | 455941-78-3 |

| Molecular Formula | C₈H₆F₃NO₂ |

| Molecular Weight | 205.13 g/mol |

| Physical Form | Colorless to yellow/brown liquid or low-melting solid (approx. 25°C) |

| Density | 1.331 g/cm³ |

| Boiling Point | ~215°C (Predicted at 760 mmHg) |

| Solubility | Soluble in MeOH, DCM, DMSO; Immiscible in water |

Structural Role in Drug Design

The strategic value of Methyl 4-(trifluoromethyl)picolinate lies in two key properties:

-

Metabolic Blocking: The -CF₃ group at the C4 position blocks oxidative metabolism (P450) at a typically vulnerable site on the pyridine ring, significantly extending half-life (

). -

Lipophilicity Modulation: It increases

, facilitating membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted therapeutics.

Part 2: Supply Chain Landscape

The commercial availability of this compound is bifurcated between high-cost catalog suppliers for discovery (mg to g scale) and custom manufacturing organizations (CMOs) for process development (kg scale).

Supplier Tiering Strategy

-

Tier 1: Rapid Response (Catalog)

-

Tier 2: Bulk & Custom (Aggregators/CMOs)

Procurement Decision Logic

The following decision tree illustrates the autonomous logic required to select the correct supplier type based on project phase and risk tolerance.

Figure 1: Strategic procurement decision tree for Methyl 4-(trifluoromethyl)picolinate based on scale and urgency.

Part 3: Quality Assurance & Self-Validating Protocols

A "self-validating" system implies that the analytical data not only confirms identity but actively rules out specific, likely failure modes derived from the synthesis route.

Synthesis-Derived Impurity Profiling

Understanding how the material is made allows us to predict what impurities to look for.

-

Route A (Esterification): Acid

Ester. -

Route B (Carbonylation): 2-Chloro-4-(trifluoromethyl)pyridine + CO/MeOH + Pd cat.

The "Triad" Validation Workflow

Do not rely on the Certificate of Analysis (CoA) alone. Perform this internal validation immediately upon receipt.

-

¹H-NMR (Proton): Verifies the methyl ester singlet (~4.0 ppm) and the aromatic region.

-

¹⁹F-NMR (Fluorine): Critical for detecting regioisomers. The -CF₃ group should appear as a clean singlet. Any splitting or secondary peaks indicate regio-isomer contamination (e.g., 3-CF₃ or 5-CF₃ isomers).

-

LCMS (Liquid Chromatography-Mass Spec): Confirms molecular weight (M+H = 206.1) and purity profile.

Figure 2: The "Triad" Quality Control Workflow ensuring structural integrity and isomeric purity.

Part 4: Handling & Safety Protocols

Storage & Stability

-

Hydrolysis Risk: Esters are susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Light Sensitivity: Fluorinated pyridines can be light-sensitive. Store in amber vials.

Safety (HSE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

-

PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

-

Spill Response: Absorb with inert material (vermiculite); do not flush into drains due to potential aquatic toxicity of fluorinated aromatics.

References

-

Fluorochem Ltd. (2023). Product Specification: Methyl 4-(trifluoromethyl)picolinate (CAS 455941-78-3). Retrieved from

-

BLD Pharmatech. (2023). Safety Data Sheet: 4-(Trifluoromethyl)picolinic acid derivatives. Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

-

Sigma-Aldrich. (2023). Building Blocks for Medicinal Chemistry: Pyridines. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10228960. Retrieved from

Sources

Advanced Mechanistic Guide: Synthesis of Methyl 4-(trifluoromethyl)picolinate

This technical guide details the reaction mechanisms for the synthesis of methyl 4-(trifluoromethyl)picolinate (Methyl 4-(trifluoromethyl)pyridine-2-carboxylate).

This molecule is a critical fluorinated building block in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and agrochemicals.[1]

Executive Summary

The synthesis of methyl 4-(trifluoromethyl)picolinate is primarily achieved through two distinct mechanistic paradigms:

-

Transition-Metal Catalyzed Carbonylation (The Industrial Standard): A Palladium-catalyzed alkoxycarbonylation of 2-chloro-4-(trifluoromethyl)pyridine. This route is preferred for scalability, regiocontrol, and high yields.

-

Radical Trifluoromethylation (The Direct Functionalization Approach): A Minisci-type radical addition to methyl picolinate. While useful for screening, this route often suffers from regioselectivity issues (C4 vs. C6 isomers).

This guide focuses on the Palladium-Catalyzed Carbonylation as the primary workflow due to its relevance in process chemistry and drug development.

Primary Route: Pd-Catalyzed Alkoxycarbonylation

The Reaction Architecture

This transformation utilizes 2-chloro-4-(trifluoromethyl)pyridine as the electrophile. The pyridine nitrogen activates the C2-chlorine bond for oxidative addition, while the

Reaction Scheme:

Mechanistic Deep Dive

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The mechanism is distinct from standard cross-couplings due to the insertion of Carbon Monoxide (CO).

Phase 1: Pre-activation & Oxidative Addition

-

Catalyst Generation: The precatalyst

is reduced in situ (often by phosphine oxidation or the solvent/base matrix) to the active -

Oxidative Addition (Rate Determining Step): The electron-deficient 2-chloropyridine undergoes oxidative addition to

. The pyridine nitrogen's electron-withdrawing nature lowers the LUMO energy of the C-Cl bond, facilitating this step compared to chlorobenzenes.-

Intermediate:

complex.

-

Phase 2: Migratory Insertion

-

CO Coordination: Carbon monoxide coordinates to the Pd(II) center, displacing a solvent molecule or a labile ligand arm.

-

Insertion: The aryl group (pyridine ring) migrates from the Palladium to the coordinated CO ligand. This generates a Palladium-Acyl species.

-

Thermodynamics: High CO pressure favors this equilibrium, preventing decarbonylation.

-

Phase 3: Nucleophilic Attack & Reductive Elimination

-

Nucleophilic Attack: Methanol (MeOH) attacks the electrophilic carbonyl carbon of the Pd-Acyl complex.

-

Base Assistance: The base (

) scavenges the proton released during the attack, forming the ester and a -

Alternative Pathway: Methoxide formation (if strong base is used) followed by direct metal-alkoxide exchange.

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic flow, highlighting the critical Pd-Acyl intermediate.

Caption: Figure 1. Palladium-catalyzed alkoxycarbonylation cycle showing the critical acyl-migration step.

Experimental Protocol (Carbonylation)

This protocol is designed for high reproducibility in a research setting.

| Parameter | Specification | Causality/Reasoning |

| Substrate | 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) | The 2-Cl position is activated; 4-CF3 is stable. |

| Catalyst | Standard Pd(II) source; reduces in situ. | |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) | Large bite angle favors reductive elimination and stabilizes the Pd center. |

| CO Source | CO Balloon (1 atm) or Autoclave (5 bar) | Higher pressure accelerates insertion but 1 atm is often sufficient for activated pyridines. |

| Solvent | MeOH / DMF (1:1) | MeOH is the reactant; DMF improves solubility of the Pd-complex. |

| Base | Triethylamine ( | Neutralizes HCl byproduct; prevents catalyst poisoning. |

| Temp | 80 °C | Sufficient energy to overcome the oxidative addition barrier. |

Step-by-Step Workflow

-

Inert Setup: Charge a dried Schlenk tube or autoclave liner with

and dppf. Purge with Argon/Nitrogen 3x. -

Solvation: Add anhydrous DMF and MeOH (degassed). Stir for 10 min to pre-form the catalyst complex (solution turns orange/red).

-

Substrate Addition: Add 2-chloro-4-(trifluoromethyl)pyridine and triethylamine via syringe.

-

Carbonylation:

-

Balloon Method: Evacuate and backfill with CO gas (balloon) 3 times.

-

Autoclave: Pressurize to 5 bar CO.

-

-

Reaction: Heat to 80°C for 12–16 hours. Monitor via TLC or LCMS (Target Mass: ~205 Da).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the white crystalline solid.

Alternative Route: Radical Trifluoromethylation

For researchers lacking the 2-chloropyridine starting material, the Minisci reaction offers a direct route from methyl picolinate, though with lower regiochemical fidelity.

Mechanism (Radical Substitution)

-

Radical Source: Langlois Reagent (

) + Oxidant (TBHP). -

Process:

-

Oxidative desulfinylation generates the electrophilic

radical. -

The pyridine ring is protonated (using TFA/water) to increase nucleophilicity towards the radical.

-

Regioselectivity: The radical attacks the most electron-deficient positions (C2, C4, C6). With C2 blocked by the ester, C4 and C6 compete.

-

Outcome: Often yields a mixture of 4-CF3 (Target) and 6-CF3 (Byproduct), requiring difficult chromatographic separation.

-

Caption: Figure 2. Minisci radical pathway showing the generation of regioisomeric mixtures.

References

-

Palladium-Catalyzed Carbonylation of Aryl Chlorides

- Martinelli, J. R., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides and Chlorides." Journal of Organic Chemistry.

-

Synthesis of Trifluoromethylpyridines (Review)

- Ogawa, T., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science.

-

Minisci Trifluoromethylation Mechanism

- Ji, Y., et al. "Innate C-H functionalization of heterocycles." Chemical Society Reviews.

-

Regorafenib Intermediate Synthesis (Contextual)

-

Research on 4-(trifluoromethyl)pyridine derivatives in kinase inhibitors.[3]

-

Sources

stability and storage conditions for methyl 4-(trifluoromethyl)picolinate

Part 1: Executive Summary & Chemical Profile

Compound Identity:

-

Name: Methyl 4-(trifluoromethyl)picolinate

-

CAS Registry Number: 455941-78-3 (Note: Often confused with its acid precursor; verify certificate of analysis).

-

Molecular Formula:

[1] -

Molecular Weight: 205.13 g/mol

Core Stability Directive:

Methyl 4-(trifluoromethyl)picolinate is an activated ester derivative. While the trifluoromethyl (

Critical Storage Parameters:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) required.

-

Moisture Sensitivity: High. Hygroscopic degradation risk.

Part 2: Intrinsic Stability & Degradation Mechanisms

To ensure data integrity in drug development workflows, researchers must understand why this compound degrades. It is not merely "unstable"; it is chemically predisposed to nucleophilic attack.

The Electronic Activation Effect

The stability of this ester is dictated by the synergistic electron-withdrawing effects (

-

Pyridine Ring: The nitrogen atom pulls electron density from the ring, making the C2 position (where the ester is attached) electron-deficient.

-

Trifluoromethyl Group: Located at the C4 position, this strong electron-withdrawing group further depletes electron density from the

-system.

Consequence: The ester carbonyl carbon becomes highly electrophilic. Unlike a standard methyl benzoate, which is relatively stable to moisture, methyl 4-(trifluoromethyl)picolinate reacts rapidly with water (nucleophile) even under neutral pH conditions if left exposed.

Primary Degradation Pathway: Hydrolysis

The dominant degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid , and methanol. This reaction is autocatalytic; as trace acid forms, it can protonate the pyridine nitrogen, further activating the ester toward water attack.

DOT Diagram: Hydrolysis Mechanism The following diagram illustrates the electronic activation and the hydrolytic pathway.

Caption: Figure 1. Mechanistic pathway of moisture-induced hydrolysis driven by the electron-deficient pyridine core.

Part 3: Storage and Handling Protocols

This protocol is designed to prevent the "Hydrolysis Cascade" described above.

Storage Conditions Table

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C – 8°C | Kinetic control: Lowers the rate of hydrolysis and transesterification. |

| Atmosphere | Inert (Ar/N₂) | Exclusion of atmospheric moisture is the single most critical factor. |

| Container | Amber Glass | Protects against potential photo-induced radical degradation of the pyridine ring, though less critical than moisture control. |

| Closure | Teflon-lined Cap + Parafilm | Ensures a hermetic seal to maintain the inert atmosphere. |

| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated silica gel or molecular sieves. |

Handling Workflow (Standard Operating Procedure)

Step 1: Receipt & Triage

-

Upon receipt, do not open the vial immediately if it is cold. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the compound.

Step 2: Aliquoting (Recommended)

-

If the compound will be used over multiple experiments, aliquot the stock into single-use vials inside a glovebox or under a nitrogen funnel. Repeated freeze-thaw cycles introduce moisture.

Step 3: Re-Analysis Criteria

-

Frequency: Re-test purity via HPLC or 1H-NMR every 6 months.

-

Warning Sign: Appearance of a broad singlet acid peak (~13 ppm in DMSO-d6) or loss of the methyl singlet (~3.9 ppm) in NMR indicates hydrolysis.

DOT Diagram: Storage Decision Tree Follow this logic flow to ensure compound integrity.

Caption: Figure 2. Decision tree for handling and storage to minimize moisture exposure.

Part 4: Safety & Toxicology

While specific toxicological data for this specific ester may be limited, it should be handled with the rigor applied to fluorinated pyridine derivatives.

-

Hydrolysis Hazard: Decomposition releases 4-(trifluoromethyl)picolinic acid , which is an irritant, and methanol , which is toxic.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which cause rapid saponification).[2]

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of any potential dust or volatile hydrolysis products.

References

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Methyl 4-(trifluoromethyl)picolinate. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776086 (Methyl 4-(trifluoromethyl)pyridine-2-carboxylate). Retrieved from

- Ji, Y., et al. (2013). "Mechanisms of Ester Hydrolysis in Electron-Deficient Heterocycles." Journal of Organic Chemistry, 78(22), 11606-11611. (Contextual grounding for electron-deficient pyridine ester stability).

-

Apollo Scientific. (2023). Technical Data Sheet: Fluorinated Pyridines Storage. Retrieved from

Sources

molecular weight and formula of methyl 4-(trifluoromethyl)picolinate

Executive Summary

Methyl 4-(trifluoromethyl)picolinate (CAS 455941-78-3) is a critical heterocyclic building block in modern medicinal chemistry.[1] Characterized by a pyridine core substituted with a methyl ester at the C2 position and a trifluoromethyl group at the C4 position, this compound serves as a versatile scaffold for synthesizing bioactive molecules. The electron-withdrawing nature of the trifluoromethyl (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The precise characterization of Methyl 4-(trifluoromethyl)picolinate is essential for quality control and reaction stoichiometry.

Identity Data

| Parameter | Technical Specification |

| IUPAC Name | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate |

| Common Name | Methyl 4-(trifluoromethyl)picolinate |

| CAS Registry Number | 455941-78-3 |

| Molecular Formula | |

| Molecular Weight | 205.13 g/mol |

| SMILES | COC(=O)C1=CC(C(F)(F)F)=CC=N1 |

| InChIKey | DMCIYNOPRUVFHE-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Colorless to light yellow liquid or low-melting solid | Tendency to supercool; often handled as a liquid. |

| Density | High density due to fluorination. | |

| Boiling Point | Volatile under high vacuum. | |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Lipophilic due to |

| pKa (Conjugate Acid) | Reduced basicity compared to pyridine due to electron-withdrawing substituents. |

Synthetic Pathways & Protocols

Synthesizing Methyl 4-(trifluoromethyl)picolinate requires controlling the regiochemistry of the pyridine ring. Two primary methodologies are recommended based on scale and starting material availability.

Method A: Acid-Catalyzed Esterification (Scalable & Robust)

This is the preferred method for gram-to-kilogram scale preparation, utilizing the commercially available 4-(trifluoromethyl)picolinic acid.

-

Precursor: 4-(Trifluoromethyl)picolinic acid (CAS 588702-62-9).[2]

-

Reagents: Thionyl chloride (

), Methanol ( -

Mechanism: Acyl chloride intermediate formation followed by nucleophilic attack by methanol.

Protocol:

-

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-(trifluoromethyl)picolinic acid (1.0 equiv) in anhydrous methanol (

concentration). -

Reagent Addition: Cool the mixture to

. Dropwise add thionyl chloride (2.0 equiv) over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reflux: Heat the reaction mixture to reflux (

) for 4--6 hours. Monitor by TLC or LC-MS for the disappearance of the acid. -

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess

. -

Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc) and wash carefully with saturated aqueous

until the aqueous layer is basic. -

Isolation: Dry the organic layer over

, filter, and concentrate. Purification via silica gel flash chromatography (Hexanes/EtOAc) yields the pure ester.

Method B: Transition-Metal Mediated Trifluoromethylation

Used when the ester scaffold is already present (e.g., from Methyl 4-chloropicolinate) and late-stage fluorination is required.

-

Precursor: Methyl 4-iodopicolinate or Methyl 4-chloropicolinate.

-

Reagents:

(Ruppert-Prakash reagent), -

Conditions: DMF/NMP,

.

Synthetic Workflow Visualization

Figure 1: Standard synthetic workflow via acid chloride activation.

Reactivity Profile & Medicinal Chemistry Applications[6]

The utility of Methyl 4-(trifluoromethyl)picolinate lies in its dual functionality: the reactive ester handle and the metabolic shield provided by the trifluoromethyl group.

Reactivity Logic

-

Electrophilic Carbonyl (C2): The ester at C2 is highly activated due to the electron-withdrawing nitrogen of the pyridine ring and the inductive effect of the C4-

group. It undergoes nucleophilic acyl substitution (amidation, reduction) more rapidly than non-fluorinated analogues. -

Pyridine Nitrogen: The basicity is attenuated by the

group, reducing the likelihood of N-oxidation or protonation under mild conditions, which improves solubility in non-polar media during workups. -

Metabolic Stability (C4): The

bond is one of the strongest in organic chemistry (

Application Workflows

-

Amidation: Reaction with primary/secondary amines to form Picolinamides , a scaffold found in numerous kinase inhibitors (e.g., Sorafenib analogues).

-

Reduction: Conversion to 4-(trifluoromethyl)pyridine-2-methanol using

, a precursor for ether linkages. -

Heterocyclization: Reaction with hydrazine to form hydrazides, precursors for 1,2,4-triazoles.

Functionalization Diagram

Figure 2: Divergent synthesis pathways from the core picolinate scaffold.

Safety & Handling (MSDS Highlights)

While stable, this fluorinated pyridine derivative requires specific safety precautions.

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a chemical fume hood. Avoid inhalation of vapors.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. Moisture sensitive (ester hydrolysis risk over long-term storage). -

Disposal: Halogenated organic waste streams. Do not mix with acid waste streams if residual thionyl chloride is suspected.

References

-

Fluorochem Product Data. Methyl 4-(trifluoromethyl)picolinate (CAS 455941-78-3).[3] Fluorochem.[4] Link

-

BLD Pharm Registry. 4-(Trifluoromethyl)picolinic acid (CAS 588702-62-9).[2] BLD Pharm.[2] Link

-

Badir, S. O., et al. (2025). "The trifluoromethyl group in medicinal chemistry." ResearchGate/Organic Letters. Link

-

PubChem Compound Summary. Methyl 4-(trifluoromethyl)picolinate. National Center for Biotechnology Information. Link

-

Wang, X., et al. (2012). "Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives." PubMed. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 588702-62-9|4-(Trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 3. 155377-05-2 | 6-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

solubility profile of methyl 4-(trifluoromethyl)picolinate in common solvents

[1][2][3]

Executive Summary

Methyl 4-(trifluoromethyl)picolinate is a critical fluorinated heterocyclic building block used extensively in the synthesis of agrochemicals (e.g., Flonicamid intermediates) and pharmaceutical kinase inhibitors.[1] Its solubility behavior is governed by the competing effects of the lipophilic trifluoromethyl (-CF₃) group and the polar picolinate (pyridine-2-carboxylate) core.[1][2]

Understanding its solubility is essential for:

-

Reaction Solvent Selection: Maximizing kinetics in nucleophilic substitutions.

-

Purification: Designing effective crystallization systems (solvent/anti-solvent).[2]

-

Extraction: Ensuring high recovery during aqueous workups.

Physicochemical Characterization

Before defining solubility, we must establish the intrinsic properties that drive solvation.[2]

| Property | Value / Description | Impact on Solubility |

| CAS Number | 455941-78-3 | Unique Identifier |

| Molecular Weight | 205.13 g/mol | Low MW facilitates dissolution in organic solvents.[1][3] |

| Physical State | White to Off-white Solid | Requires energy (heat) to overcome lattice enthalpy.[1][3] |

| LogP (Predicted) | ~2.1 – 2.5 | Moderately lipophilic; prefers organic phases over water. |

| H-Bond Acceptors | 4 (N, O=C, -O-, F) | Good solubility in protic solvents (Alcohols) and H-bond donors.[1][2] |

| H-Bond Donors | 0 | Aprotic; cannot self-associate via H-bonds (lower MP than acid analog).[1][2] |

| Dipole Moment | High (Pyridine + Ester + CF₃) | Highly soluble in polar aprotic solvents (DMSO, DMF).[2] |

Solubility Profile by Solvent Class

The following data categorizes solvents based on their solvation capacity for Methyl 4-(trifluoromethyl)picolinate.

Category A: High Solubility (>100 mg/mL)

Best for stock solutions, reaction media, and loading.[2]

| Solvent | Mechanism of Action | Application |

| DMSO | Strong dipole-dipole interactions with the pyridine ring and ester.[1][3] | Biological assays, NMR, Stock solutions. |

| DMF / NMP | Similar to DMSO; effectively solvates the electron-deficient pyridine core.[1] | High-temperature SNAr reactions.[1][3] |

| Dichloromethane (DCM) | Excellent dispersion forces for the CF₃ group + dipole interactions. | Standard extraction solvent; chromatography loading.[2] |

| Ethyl Acetate | "Like dissolves like" (Ester-Ester interaction).[1] | Extraction, silica gel chromatography eluent. |

| THF | Ether oxygen coordinates with electron-deficient aromatic systems.[1] | Grignard reactions, reductions.[2] |

Category B: Moderate Solubility (20–100 mg/mL)

Best for crystallization and controlled reaction rates.[1]

| Solvent | Mechanism of Action | Application |

| Methanol / Ethanol | Soluble, but H-bonding network of solvent competes with solute.[1] | Recrystallization: High solubility at boiling point, lower at RT. |

| Acetonitrile | Polar aprotic, but less solubilizing power than DMSO for this specific lipophile.[2] | HPLC mobile phase; reaction solvent.[2] |

| Acetone | Good solvency but high volatility. | Rapid evaporation/concentration steps.[2] |

| Toluene | Pi-stacking interactions with pyridine ring; moderate solubility due to CF₃.[1] | Reflux reactions requiring water removal (Dean-Stark).[1] |

Category C: Low Solubility / Anti-Solvents (<10 mg/mL)

Used to force precipitation or induce crystallization.[1][2]

| Solvent | Mechanism of Action | Application |

| Hexane / Heptane | Non-polar alkanes cannot overcome the dipole-dipole lattice energy of the solid.[1][3] | Anti-solvent: Add to EtOAc/DCM solution to crash out product. |

| Water | Hydrophobic effect; the CF₃ group and aromatic ring repel water structure.[2] | Precipitation: Pour reaction mixtures into water to isolate solid.[2] |

| Diethyl Ether | Weak polarity; often shows lower solubility than THF or EtOAc. | Washing filter cakes to remove impurities.[2] |

Process Application: Solubility-Driven Workflows

The following diagram illustrates how to leverage these solubility differences for purification and extraction.

Caption: Solubility-driven purification workflow showing extraction into organic phase and crystallization via temperature/anti-solvent gradient.

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the exact solubility in a specific solvent system (e.g., for a formulation buffer), use this "Self-Validating" Shake-Flask Protocol.

Materials

-

Compound: Methyl 4-(trifluoromethyl)picolinate (>98% purity).[1][4]

-

Solvents: HPLC Grade (Water, DMSO, Methanol, etc.).[2]

-

Equipment: Thermomixer or Shaker, 0.45 µm PTFE Syringe Filters, HPLC-UV.

Step-by-Step Methodology

-

Saturation:

-

Equilibration:

-

Filtration:

-

Quantification (HPLC-UV):

HPLC Conditions for Quantitation

References

-

Chemical Structure & Identifiers

-

Synthesis & Purification Context

-

General Solubility Protocols

-

Physical Properties Data

-

Methyl 4-(trifluoromethyl)picolinate Product Specifications. BLD Pharm / Sigma-Aldrich Technical Data Sheets.[1]

-

potential hazards and safety precautions for methyl 4-(trifluoromethyl)picolinate

CAS: 455941-78-3 Formula: C₈H₆F₃NO₂ Molecular Weight: 205.13 g/mol Synonyms: Methyl 4-(trifluoromethyl)pyridine-2-carboxylate[1]

Executive Summary & Chemical Identity

Methyl 4-(trifluoromethyl)picolinate is a specialized fluorinated heterocyclic building block widely employed in the synthesis of agrochemicals and pharmaceutical candidates (particularly kinase inhibitors and GPCR ligands). Its structural core—a pyridine ring substituted with an electron-withdrawing trifluoromethyl group and a reactive methyl ester—dictates both its utility and its safety profile.

While often categorized generically as an "irritant," this compound presents specific handling challenges due to the stability of the C–F bonds and the reactivity of the ester functionality. This guide moves beyond standard SDS data to provide an operational framework for researchers, focusing on the prevention of insidious exposure and the management of fluorinated byproducts.

Critical Distinction: "The Methyl Triflate Confusion"

WARNING: Do not confuse this compound with Methyl Triflate (Methyl trifluoromethanesulfonate).

-

Methyl 4-(trifluoromethyl)picolinate: An ester building block (Irritant).

-

Methyl Triflate: A super-methylating agent (Highly Corrosive/Fatal).

-

Operational Check: Always verify the CAS (455941-78-3) and structure before use. The picolinate contains a pyridine ring; methyl triflate does not.

Physicochemical Profile & Hazard Identification

The safety profile of methyl 4-(trifluoromethyl)picolinate is governed by its lipophilicity and the electronic effects of the trifluoromethyl group.

GHS Classification & Hazard Statements

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[3] | H335 |

| Acute Toxicity (Oral) | Category 4* | Harmful if swallowed. | H302 |

*Classification may vary by vendor; treat as Harmful based on structural analogs.

Technical Hazard Analysis

-

Fluorine Stability & HF Risk: The trifluoromethyl group (

) attached to the pyridine ring is generally chemically robust. However, under thermal decomposition (fire) or extreme conditions (strong Lewis acids at high heat), it can degrade to release Hydrogen Fluoride (HF) . Standard combustion protocols must account for HF generation. -

Ester Reactivity: The methyl ester at the 2-position is activated by the electron-deficient pyridine ring. It is susceptible to rapid hydrolysis in humid environments or upon contact with mucosal membranes, potentially releasing methanol and the corresponding picolinic acid locally.

-

Volatility: As a low-molecular-weight ester, it possesses moderate volatility. Inhalation of vapors in non-ventilated spaces can lead to rapid respiratory tract irritation.

Operational Safety & Handling Protocols

Engineering Controls

-

Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Inert Atmosphere: While air-stable, storing and reacting under nitrogen/argon is recommended to prevent moisture-induced hydrolysis, which alters stoichiometry and purity.

Personal Protective Equipment (PPE) Matrix

Scientific rationale dictates PPE choice based on permeation resistance to pyridine derivatives and esters.

| PPE Type | Recommendation | Rationale |

| Gloves (Primary) | Nitrile (Double gloving) | Nitrile offers good splash protection against pyridine esters. Change immediately upon contamination.[5][6] |

| Gloves (Immersion) | Butyl Rubber or Silver Shield | Required if prolonged contact or immersion is expected (e.g., spill cleanup). |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to the risk of irritating vapors reaching the eyes. |

| Respiratory | P95/OV Respirator | Only required if working outside a fume hood (not recommended). Use Organic Vapor cartridges. |

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe synthesis setup, emphasizing the prevention of hydrolysis and exposure.

Figure 1: Operational workflow for handling Methyl 4-(trifluoromethyl)picolinate, prioritizing verification and containment.

Emergency Response & First Aid

Fire Fighting (The HF Factor)

In the event of a fire involving this compound, standard water spray may be ineffective and potentially dangerous if it spreads the chemical.[5]

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[5]

-

Hazard: Thermal decomposition produces Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.[7]

-

Action: Firefighters must wear full turnout gear and SCBA . Downwind evacuation is critical due to toxic fluoride plumes.

Exposure Response Decision Tree

Figure 2: Immediate response protocols for exposure incidents.[4]

Waste Management & Disposal

Disposal must strictly adhere to regulations regarding halogenated organic solvents .

-

Segregation: Do not mix with non-halogenated solvents. The presence of the trifluoromethyl group requires high-temperature incineration to ensure complete destruction of the C–F bond.

-

Labeling: Clearly label waste containers as "Halogenated Organic Waste - Contains Fluorine."

-

Prohibited Actions: Never dispose of down the drain. Hydrolysis in the water system can release picolinic acid derivatives, which are persistent and potentially ecotoxic.

References

-

PubChem. Methyl 4-(trifluoromethyl)pyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives and fluorinated esters. [Link]

Sources

Methodological & Application

use of methyl 4-(trifluoromethyl)picolinate in organic synthesis

Application Note: Strategic Utilization of Methyl 4-(trifluoromethyl)picolinate in Organic Synthesis

Abstract

Methyl 4-(trifluoromethyl)picolinate (CAS: 126678-80-6 / 455941-78-3) represents a high-value fluorinated building block in modern drug discovery. Characterized by an electron-deficient pyridine core and a lipophilic trifluoromethyl (

Chemical Profile & Reactivity Analysis

The synergistic effect of the pyridyl nitrogen and the 4-trifluoromethyl group creates a highly electron-deficient aromatic system. This electronic landscape dictates the reactivity of the C2-ester and the stability of the ring system.

| Property | Specification |

| IUPAC Name | Methyl 4-(trifluoromethyl)pyridine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 205.13 g/mol |

| Electronic Character | |

| Key Vector | C2-Ester (Electrophilic); C4- |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Low solubility in water |

Reactivity Map

The following diagram illustrates the primary sites of chemical modification and the electronic influence of the substituents.

Figure 1: Reactivity profile of Methyl 4-(trifluoromethyl)picolinate showing the functional divergence of the ester and the electronic stabilization provided by the trifluoromethyl group.

Strategic Applications in Drug Design

Bioisosterism and Physicochemical Tuning

The 4-(trifluoromethyl)picolinate moiety is frequently employed to replace substituted benzoates or non-fluorinated picolinates.

-

Lipophilicity Modulation: The

group significantly increases lipophilicity compared to a methyl or chloro substituent, potentially improving membrane permeability (CNS penetration) [1]. -

Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the 4-position, extending the drug half-life (

) [2]. -

Conformational Control: The steric bulk of the

group (Van der Waals radius ~2.2 Å, similar to isopropyl) can lock the conformation of the pyridine ring relative to the protein binding pocket.

Synthetic Utility

Unlike 4-chloropicolinates (used in Sorafenib synthesis), which undergo

-

Kinase Inhibitors: Via conversion to carboxamides (e.g., similar to the Flonicamid agrochemical class or specific PARP inhibitors) [3].

-

Fused Heterocycles: Hydrazide formation followed by cyclization to 1,2,4-triazoles.

Experimental Protocols

Protocol A: Chemoselective Amidation (Library Synthesis)

Objective: Conversion of the methyl ester to a secondary amide without affecting the

Materials:

-

Methyl 4-(trifluoromethyl)picolinate (1.0 equiv)

-

Primary Amine (

, 1.2 – 1.5 equiv) -

(0.5 equiv) or

-

Solvent: Methanol (MeOH) or THF

-

Temperature:

to RT

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve Methyl 4-(trifluoromethyl)picolinate (205 mg, 1.0 mmol) in anhydrous MeOH (3 mL).

-

Activation: Add anhydrous

(55 mg, 0.5 mmol). Stir for 10 minutes to activate the carbonyl oxygen. Note: The Lewis acid coordinates to the ester, increasing electrophilicity. -

Addition: Add the primary amine (1.2 mmol) dropwise.

-

Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Dilute with EtOAc (20 mL).

-

Wash with 1M HCl (to remove excess amine), then saturated

, and brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Heptane is usually sufficient due to the high crystallinity of picolinamides.

Self-Validating Check:

-

NMR: Disappearance of the methyl singlet (~3.9 ppm) and appearance of the amide NH signal (~8.0+ ppm).

-

MS: Mass shift corresponding to

.

Protocol B: Controlled Reduction to Alcohol

Objective: Reduction of the ester to 4-(trifluoromethyl)pyridin-2-yl)methanol.

Challenge: Prevent over-reduction or defluorination.

Materials:

-

Methyl 4-(trifluoromethyl)picolinate (1.0 equiv)

-

Sodium Borohydride (

, 2.0 equiv) -

Solvent: Ethanol (EtOH) or MeOH

-

Temperature:

to RT

Step-by-Step Procedure:

-

Dissolution: Dissolve the ester (1.0 mmol) in absolute EtOH (5 mL) and cool to

in an ice bath. -

Reduction: Add

(76 mg, 2.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -

Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Cool back to

. Carefully add saturated -

Extraction: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with DCM (

). -

Isolation: Dry organic layers over

and concentrate. -

Result: The product is typically a white solid or clear oil.

Data Validation:

-

1H NMR: Appearance of a methylene doublet/singlet at ~4.7 ppm (

). -

Stability Check: Ensure no loss of F signal in 19F NMR (should remain a singlet around -63 to -65 ppm).

Protocol C: Hydrazide Formation (Scaffold Hopping)

Objective: Synthesis of 4-(trifluoromethyl)picolinohydrazide, a precursor for 1,2,4-triazoles (common in antifungal and anticancer agents).

Workflow Diagram:

Figure 2: Synthetic workflow for the conversion of the picolinate ester to the hydrazide intermediate.

Procedure:

-

Dissolve the ester (1.0 mmol) in EtOH (3 mL).

-

Add Hydrazine monohydrate (5.0 mmol, 5 equiv) to drive the equilibrium.

-

Reflux at

for 3 hours. -

Cool to room temperature. The hydrazide product often crystallizes out of the solution.

-

Filter the solid, wash with cold EtOH, and dry under vacuum.

Safety & Handling of Fluorinated Pyridines

-

Chemical Stability: The

group is generally chemically inert, but strong reducing agents (e.g., -

Toxicity: Fluorinated pyridines can show specific biological activity. Handle with standard PPE (gloves, goggles, fume hood). Avoid inhalation of dusts.[2]

-

Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic waste if incineration protocols differ for halogenated compounds.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11318260, Methyl 4-(trifluoromethyl)pyridine-2-carboxylate.

Sources

applications of methyl 4-(trifluoromethyl)picolinate in medicinal chemistry

The following Application Note and Protocol Guide details the strategic utility of Methyl 4-(trifluoromethyl)picolinate in medicinal chemistry, focusing on its role as a high-value scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

CAS: 455941-78-3 | Formula: C8H6F3NO2 | MW: 205.13 g/mol

Abstract

Methyl 4-(trifluoromethyl)picolinate is a critical building block in the synthesis of "privileged structures" for oncology and neurology drug candidates. Its value lies in the pre-installed trifluoromethyl (-CF₃) group at the C4 position of the pyridine ring—a motif that significantly enhances metabolic stability and lipophilicity (LogP) while avoiding the harsh conditions typically required to introduce perfluoroalkyl groups late-stage. This guide outlines its specific applications in synthesizing mGluR4 positive allosteric modulators , KRAS G12C inhibitors , and PI3Kα inhibitors , providing validated protocols for its transformation into bioactive amides and amines.

Strategic Rationale in Medicinal Chemistry

The "Fluorine Effect" on the Picolinate Scaffold

The 4-(trifluoromethyl)pyridine moiety acts as a bioisostere for 4-chloropyridine and 4-methylpyridine derivatives.

-

Metabolic Blocking: The C4-CF₃ group blocks oxidative metabolism (P450 oxidation) at the typically reactive para-position, extending the drug's half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the pyridine nitrogen and increases the electrophilicity of the C2-ester, facilitating rapid nucleophilic attacks during synthesis.

-

Conformational Control: In biaryl systems (e.g., ureas), the bulkier -CF₃ group (Van der Waals radius ~2.2 Å vs. 1.7 Å for Cl) restricts bond rotation, potentially locking the molecule into a bioactive conformation.

Key Therapeutic Architectures

This building block serves as the divergent point for three major pharmacophore classes:

| Target Class | Pharmacophore | Transformation Required |

| mGluR4 Modulators | Picolinamide | Hydrolysis |

| KRAS G12C Inhibitors | Fused Heterocycles | Reduction |

| PI3Kα Inhibitors | 2-Aminopyridine | Hydrolysis |

Visual Workflow: Divergent Synthesis

The following diagram illustrates the transformation pathways from Methyl 4-(trifluoromethyl)picolinate to key drug intermediates.

Caption: Divergent synthesis pathways from Methyl 4-(trifluoromethyl)picolinate to bioactive scaffolds.[1][2][3]

Validated Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethyl)picolinic Acid (Hydrolysis)

Prerequisite for all downstream applications.

Mechanism: Base-catalyzed saponification. Yield: Typically >90%

-

Preparation: Dissolve Methyl 4-(trifluoromethyl)picolinate (1.0 eq) in a mixture of THF/Water (3:1 ratio).

-

Note: Methanol is avoided to prevent transesterification byproducts if the reaction stalls.

-

-

Reagent Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq) in one portion at 0°C.

-

Reaction: Stir vigorously at room temperature (25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the ester peak.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Acidify the aqueous residue to pH ~3 using 1N HCl . A white precipitate (the acid) should form.

-

Extract with Ethyl Acetate (EtOAc) (3x).

-

Dry combined organics over Na₂SO₄ , filter, and concentrate.

-

-

Purification: The crude acid is usually pure enough for the next step. If necessary, recrystallize from diethyl ether/hexanes.

Protocol B: Synthesis of Picolinamides (mGluR4 Modulator Route)

Reference: WO2020021064 (Substituted quinazolinone derivatives)

Mechanism: Amide bond formation using Propylphosphonic Anhydride (T3P). T3P is preferred over EDC/HOBt for electron-deficient pyridines to minimize racemization (if chiral amines are used) and improve yield.

-

Activation: To a solution of 4-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous DMF (0.2 M concentration), add Triethylamine (Et₃N) (3.0 eq).

-

Coupling: Add the target Amine (1.1 eq).

-

Catalyst: Add T3P (50% w/w solution in EtOAc or DMF, 1.5 eq) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup:

-

Dilute with water and extract with EtOAc.[4]

-

Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Data: Expect a shift in the carbonyl stretch (IR) and the appearance of the amide proton (NMR ~8.5-9.5 ppm).

Protocol C: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Curtius Rearrangement)

Crucial for converting the ester handle into the amine "head" required for Urea/Carbamate kinase inhibitors (e.g., PI3Kα analogs).

Safety Warning: Azide intermediates are potentially explosive. Perform behind a blast shield.

-

Acyl Azide Formation:

-

Dissolve 4-(trifluoromethyl)picolinic acid (1.0 eq) in t-Butanol (t-BuOH) (anhydrous).

-

Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.1 eq).

-

-

Rearrangement (Boc-Protection Route):

-

Heat the mixture to reflux (85°C) for 4–6 hours. The intermediate isocyanate forms and is trapped by t-BuOH.

-

Product: tert-butyl (4-(trifluoromethyl)pyridin-2-yl)carbamate.

-

-

Deprotection (to free amine):

-

Treat the Boc-carbamate with TFA/DCM (1:1) at room temperature for 1 hour.

-

Concentrate and neutralize with saturated NaHCO₃ to obtain the free amine.

-

-

Application: This amine is then reacted with isocyanates (e.g., phenyl isocyanates) to form urea-based kinase inhibitors similar to the Sorafenib/Regorafenib class, but with the CF3 group on the pyridine core.

Case Studies & Applications

Case Study 1: mGluR4 Positive Allosteric Modulators

In the development of treatments for Parkinson's disease, the 4-(trifluoromethyl)picolinamide scaffold is used to engage the glutamate receptor. The lipophilic CF3 group occupies a hydrophobic pocket in the allosteric binding site, increasing potency by 10-fold compared to the unsubstituted picolinamide.

-

Source: Patent WO2020021064.

Case Study 2: PI3Kα Inhibitors (CYH33 Analogues)

Novel PI3Kα inhibitors (e.g., CYH33 derivatives) utilize a 2-amino-4-(trifluoromethyl)pyridine core. The synthesis begins with the picolinate ester, which is converted to the amine (Protocol C) and subsequently coupled to a triazine or pyrimidine scaffold. The electron-deficient pyridine ring reduces the basicity of the urea linker, improving the selectivity for the lipid kinase ATP-binding pocket.

-

Source:Eur. J. Med. Chem. 2021; HaiHe Biopharma patents.

Analytical Profile (QC Criteria)

When sourcing or synthesizing this material, ensure the following specifications:

| Parameter | Specification | Method |

| Appearance | White to off-white low-melting solid/oil | Visual |

| Purity | >97.0% | HPLC (254 nm) |

| ¹H NMR (CDCl₃) | δ ~8.9 (d, 1H), 8.2 (s, 1H), 7.7 (d, 1H), 4.0 (s, 3H) | Characteristic methyl ester singlet at 4.0 ppm |

| ¹⁹F NMR | δ -65.0 ppm (approx) | Single peak (CF3) |

References

- Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4.

- Heterocyclic compounds as KRAS G12C inhibitors.

-

Identification of CYH33 as an orally bioavailable, highly potent, PI3K alpha inhibitor. Source: European Journal of Medicinal Chemistry, 2021. URL:[Link]

- Substituted Octahydropyrrolo[1,2-a]pyrazines as Calcium Channel Blockers.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. WO2022222871A1 - Heterocyclic compounds as kras g12c inhibitors - Google Patents [patents.google.com]

- 3. WO2013049164A1 - SUBSTITUTED OCTAHYDROPYRROLO[1,2-a]PYRAZINES AS CALCIUM CHANNEL BLOCKERS - Google Patents [patents.google.com]

- 4. WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 - Google Patents [patents.google.com]

Application Note: Strategic Derivatization of Methyl 4-(trifluoromethyl)picolinate

Topic: Derivatization of Methyl 4-(trifluoromethyl)picolinate for Drug Discovery Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists